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Cat. No.: B12377749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the properties and applications of Fluor 594, a

bright, red-fluorescent dye widely utilized in biological research. Its exceptional photostability

and brightness make it a valuable tool for a variety of fluorescence-based techniques, from

standard immunofluorescence to cutting-edge super-resolution microscopy. This document

details its spectral characteristics, offers comprehensive experimental protocols, and illustrates

its application in visualizing key signaling pathways.

Core Properties of Fluor 594 Dye
Fluor 594 is a versatile fluorophore with excitation and emission spectra that make it

compatible with common laser lines and filter sets. Its key quantitative properties are

summarized in the table below, providing a quick reference for experimental planning.

Property Value Reference(s)

Excitation Maximum (λex) 590 nm [1][2]

Emission Maximum (λem) 617-618 nm [1][2]

Molar Extinction Coefficient (ε) 73,000 cm⁻¹M⁻¹ [1]

Quantum Yield (Φ) 0.66 [1][3]

Recommended Laser Lines 561 nm, 594 nm [1]
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Key Applications and Experimental Protocols
Fluor 594 is a workhorse dye in many cellular imaging applications due to its brightness,

photostability, and pH insensitivity.[4] It is frequently used for multiplexing with other common

fluorophores like Alexa Fluor 488 and Alexa Fluor 647.[1]

Antibody Conjugation
The most common application of Fluor 594 is in the labeling of antibodies for

immunofluorescence. The following is a general protocol for conjugating Fluor 594 NHS ester

to a primary or secondary antibody.

Materials:

Purified antibody (1 mg/mL in amine-free buffer, e.g., PBS)

Fluor 594 NHS ester

1 M Sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Reaction tubes

Pipettes

Protocol:

Antibody Preparation: Dissolve or dialyze the antibody into a buffer that does not contain

primary amines, such as phosphate-buffered saline (PBS). The concentration should be

between 1-2 mg/mL.

Reaction Setup: In a reaction tube, combine the antibody solution with 1/10th volume of 1 M

sodium bicarbonate to raise the pH to 8.0-8.5, which is optimal for the conjugation reaction.

Dye Preparation: Immediately before use, dissolve the Fluor 594 NHS ester in anhydrous

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.cellsignal.com/products/antibody-conjugates/egf-receptor-d38b1-rabbit-monoclonal-antibody-alexa-fluor-594-conjugate/8742
https://www.thermofisher.com/us/en/home/life-science/cell-analysis/fluorophores/alexa-fluor-594.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conjugation: Add the reactive dye solution to the antibody solution while gently vortexing.

The optimal molar ratio of dye to antibody should be determined empirically but a starting

point of 10-20 moles of dye per mole of antibody is common.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm and 590 nm. An optimal DOL for most applications is between 2 and

7.

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage,

add a cryoprotectant like glycerol and store at -20°C.

Experimental Workflow for Antibody Conjugation
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A flowchart illustrating the key steps in conjugating Fluor 594 dye to an antibody.

Immunofluorescence (IF) Staining
Fluor 594-conjugated antibodies are extensively used to visualize the localization of specific

proteins within fixed and permeabilized cells.
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Materials:

Cells cultured on coverslips

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking Buffer (e.g., 1% BSA in PBS)

Primary antibody

Fluor 594-conjugated secondary antibody

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Protocol:

Cell Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-15

minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton

X-100 in PBS for 10 minutes.

Washing: Repeat the washing step.

Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for

30-60 minutes.

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking

buffer for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS.
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Secondary Antibody Incubation: Incubate the cells with the Fluor 594-conjugated secondary

antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

Washing: Repeat the washing step, protecting from light.

Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.

Mounting: Wash briefly in PBS and mount the coverslip onto a microscope slide using an

antifade mounting medium.

Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for

DAPI and Fluor 594.

Experimental Workflow for Immunofluorescence Staining
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A step-by-step workflow for a typical immunofluorescence staining experiment.
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Flow Cytometry
Fluor 594 is also suitable for flow cytometry, allowing for the quantification of protein expression

on or within cells.

Materials:

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Fluor 594-conjugated primary antibody or primary/Fluor 594-secondary antibody pair

Fixation/Permeabilization buffers (for intracellular targets)

Flow cytometer

Protocol:

Cell Preparation: Prepare a single-cell suspension from your sample and wash with cold

Flow Cytometry Staining Buffer.

Staining: Resuspend the cells in the staining buffer containing the Fluor 594-conjugated

antibody. For indirect staining, incubate with the primary antibody first, wash, and then

incubate with the Fluor 594-conjugated secondary antibody. Incubate for 30 minutes at 4°C

in the dark.

Washing: Wash the cells twice with cold staining buffer to remove unbound antibodies.

Fixation (Optional): If not analyzing immediately, cells can be fixed with 1-4%

paraformaldehyde. For intracellular targets, use a fixation and permeabilization kit according

to the manufacturer's instructions before staining.

Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer

equipped with a laser that can excite Fluor 594 (e.g., 561 nm).

Experimental Workflow for Flow Cytometry
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A simplified workflow for analyzing cells using Fluor 594 in flow cytometry.

Super-Resolution Microscopy (STED and STORM)
The high photostability and brightness of Fluor 594 make it an excellent choice for super-

resolution microscopy techniques such as Stimulated Emission Depletion (STED) and

Stochastic Optical Reconstruction Microscopy (STORM).[1] These methods overcome the

diffraction limit of light microscopy, enabling nanoscale imaging of cellular structures.

STED Microscopy Protocol Considerations:

Fluorophore Choice: Fluor 594 is compatible with STED microscopy, particularly with a 775

nm depletion laser.
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Labeling Density: A high density of fluorophores on the target structure is crucial for

achieving high-resolution STED images. This can be achieved by using bright and well-

characterized primary and secondary antibodies.

Mounting Medium: The choice of mounting medium is critical to match the refractive index of

the immersion oil and to provide an optimal chemical environment for the fluorophore.

STORM Microscopy Protocol Considerations:

Photoswitching Buffer: STORM imaging requires a specific imaging buffer that promotes the

photoswitching of the fluorophore between a fluorescent "on" state and a dark "off" state.

This buffer typically contains a reducing agent.

Fluorophore Density: Similar to STED, high labeling density is important for reconstructing a

high-quality STORM image.

Data Acquisition and Analysis: STORM involves acquiring thousands of frames to capture

the stochastic blinking of individual fluorophores. Specialized software is then used to

localize the precise position of each molecule and reconstruct the super-resolved image.

Visualization of Signaling Pathways
Fluor 594 is a valuable tool for dissecting cellular signaling pathways by enabling the

visualization of the localization and interaction of key signaling proteins. Below are examples of

how Fluor 594 can be used to study the EGFR and MAPK signaling pathways.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial

role in regulating cell growth and proliferation.[5] Upon ligand binding, EGFR dimerizes and

becomes autophosphorylated, initiating downstream signaling cascades.[4]

Immunofluorescence using Fluor 594-conjugated antibodies can be used to visualize the

localization of EGFR and its downstream effectors. For example, researchers can track the

internalization of EGFR from the plasma membrane to endosomes upon stimulation with EGF.
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A simplified diagram of the EGFR signaling pathway leading to gene transcription.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that

regulates a wide range of cellular processes, including cell proliferation, differentiation, and

apoptosis.[6] Fluor 594 can be used in immunofluorescence to visualize the activation and

subcellular localization of key MAPK components, such as the phosphorylation and nuclear

translocation of ERK.[7]
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A generalized workflow of the MAPK signaling cascade.
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Conclusion
Fluor 594 is a robust and versatile fluorescent dye that is indispensable for a wide array of

applications in modern cell biology and drug discovery. Its bright fluorescence, high

photostability, and compatibility with various imaging platforms, including super-resolution

microscopy, make it an excellent choice for visualizing and quantifying cellular structures and

processes with high sensitivity and resolution. The detailed protocols and workflow diagrams

provided in this guide serve as a valuable resource for researchers and scientists seeking to

effectively utilize Fluor 594 in their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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